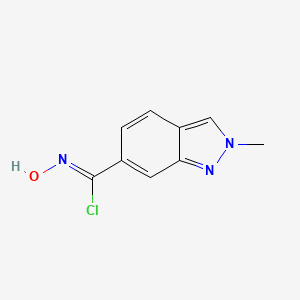

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

Descripción general

Descripción

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride is a compound of increasing interest due to its potential biological activity, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in immune regulation and is implicated in various cancers and autoimmune diseases. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the indazole ring and subsequent modifications to introduce the hydroxyl and carbimidoyl functionalities. The synthetic route often includes reactions such as:

- Formation of Indazole : Starting from appropriate precursors, the indazole structure is synthesized through cyclization reactions.

- Hydroxylation : The introduction of the hydroxyl group is achieved using hydroxylamine under acidic conditions.

- Formation of Carbimidoyl Chloride : The final step involves converting the hydroxylamine derivative into the carbimidoyl chloride via treatment with thionyl chloride or similar reagents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

This compound has been shown to inhibit IDO1, thereby blocking the catabolism of tryptophan into kynurenine. This inhibition can enhance T-cell proliferation and restore immune responses in cancer therapy.

Case Studies

- Inhibition of IDO1 : A study demonstrated that derivatives similar to this compound effectively inhibited IDO1 activity in vitro. Among these, compound 8a exhibited significant inhibitory effects on tryptophan depletion and kynurenine production, suggesting a similar mechanism may be applicable for this compound .

- Antimicrobial Activity : Other derivatives of indazole have shown potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica. These compounds were found to be more effective than traditional treatments like metronidazole, indicating that N-hydroxy derivatives may also possess broad-spectrum antimicrobial properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, highlighting the importance of specific functional groups for biological activity. For instance:

- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target enzymes, enhancing binding affinity .

- Substituent Effects : Variations in substituents on the indazole ring significantly affect potency against IDO1, with specific halogenated groups improving inhibitory effects .

Data Table: Biological Activities of Indazole Derivatives

Aplicaciones Científicas De Investigación

Synthetic Applications

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Synthetic Reactions:

- Multi-component Reactions (MCR): The compound can act as a precursor in MCRs, which are crucial for synthesizing diverse heterocycles. These reactions include:

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Strecker Synthesis | Formation of amino acids from aldehydes and nitriles | |

| Bucherer–Berg Reaction | Synthesis of substituted indazoles |

Biological Activities

The biological evaluation of this compound has revealed promising activities against various pathogens and potential therapeutic targets.

Antimicrobial Activity:

Recent studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Potential:

Preliminary investigations indicate that certain derivatives may possess anticancer activities. The toxicity profiles were assessed using human cancer cell lines, revealing that some derivatives had minimal toxicity while still exhibiting potent activity against cancer cells .

Table 2: Biological Activities of Derivatives

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications:

Anti-infective Agents:

The compound's derivatives are being developed as novel anti-infective agents due to their broad-spectrum antimicrobial properties. The incorporation of the indazole moiety is believed to enhance the efficacy and specificity of these compounds against microbial infections .

Cancer Therapy:

Research is ongoing to evaluate the anticancer properties of this compound and its derivatives. The ability to modulate cellular pathways involved in tumor growth presents a significant opportunity for developing new cancer therapies .

Propiedades

IUPAC Name |

N-hydroxy-2-methylindazole-6-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-13-5-7-3-2-6(9(10)12-14)4-8(7)11-13/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAADGANQSGZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195150 | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956426-75-7 | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956426-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.